molecular formula C9H6F5NO B14013695 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one CAS No. 337-29-1

3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one

Cat. No.: B14013695
CAS No.: 337-29-1
M. Wt: 239.14 g/mol
InChI Key: BQVRBDNFCROYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is a fluorinated organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pyridine ring attached to a butanone backbone, with five fluorine atoms attached to the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one typically involves the reaction of 2-methylpyridine with pentafluorobutanone under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the butanone moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, lithium aluminum hydride, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one
  • 3,3,4,4,4-Pentafluoro-1-(pyridin-4-yl)butan-2-one
  • 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Uniqueness

3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of five fluorine atoms on the butanone moiety. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and stability, making it valuable for various applications .

Properties

CAS No.

337-29-1

Molecular Formula

C9H6F5NO

Molecular Weight

239.14 g/mol

IUPAC Name

3,3,4,4,4-pentafluoro-1-pyridin-2-ylbutan-2-one

InChI

InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)5-6-3-1-2-4-15-6/h1-4H,5H2

InChI Key

BQVRBDNFCROYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.